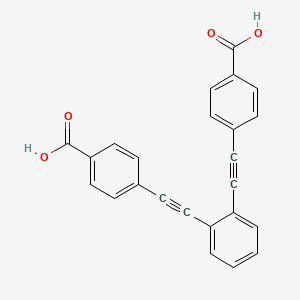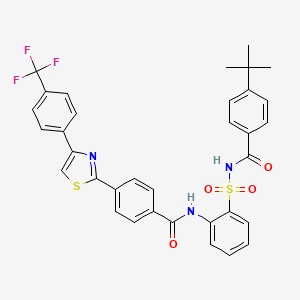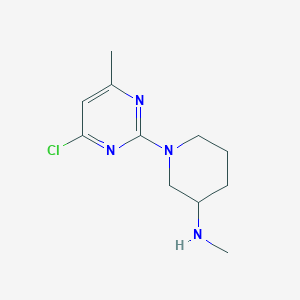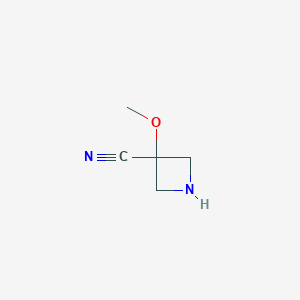![molecular formula C18H16F3NO4 B12838860 N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine](/img/structure/B12838860.png)
N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(Trifluoromethyl)-DL-phenylalanine, N-CBZ protected: is a synthetic amino acid derivative. The compound features a trifluoromethyl group attached to the alpha carbon of phenylalanine, with the amino group protected by a benzyloxycarbonyl (CBZ) group. This protection is crucial in organic synthesis to prevent unwanted reactions at the amino site during various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Trifluoromethyl)-DL-phenylalanine, N-CBZ protected typically involves multiple steps:
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Protection of the Amino Group: The amino group of phenylalanine is protected using benzyloxycarbonyl chloride (CBZ-Cl) under basic conditions. This step ensures that the amino group does not participate in subsequent reactions.
Coupling Reactions: The protected amino acid can then be coupled with other molecules using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis, including protection, deprotection, and coupling reactions, ensuring high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catal
特性
分子式 |
C18H16F3NO4 |
|---|---|
分子量 |
367.3 g/mol |
IUPAC名 |
2-benzyl-3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H16F3NO4/c19-18(20,21)17(15(23)24,11-13-7-3-1-4-8-13)22-16(25)26-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,22,25)(H,23,24) |
InChIキー |
PXBSQCFFRSRVMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan](/img/structure/B12838789.png)
![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)
![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)
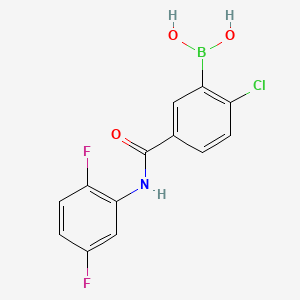
![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)
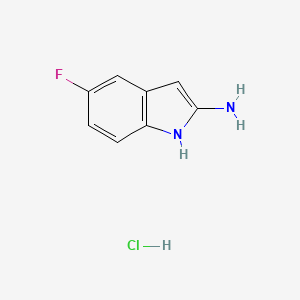
![2-Bromo-4,5-dimethylbenzo[d]thiazole](/img/structure/B12838809.png)
